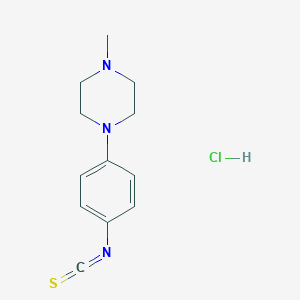
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the isothiocyanate group in the compound imparts unique chemical properties, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-methylpiperazine with 4-isothiocyanatophenyl derivatives. One common method includes the use of phenyl isothiocyanate and the corresponding amines in the presence of a solvent like dimethylbenzene . The reaction is carried out under mild conditions, often under nitrogen protection to prevent oxidation.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of amines and highly toxic reagents such as thiophosgene or its derivatives . more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur . This method is not only more environmentally friendly but also offers high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Addition Reactions: Electrophiles like halogens and acids are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives, while addition reactions with halogens can produce halogenated isothiocyanates .
Scientific Research Applications
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride involves the interaction of the isothiocyanate group with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(4-Isothiocyanatophenyl)(3-methylphenyl)amine: Another isothiocyanate compound with similar chemical properties.
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Known for their smectogenic properties and used in liquid crystal research.
Uniqueness
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is unique due to its specific structure, which combines the isothiocyanate group with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16ClN3S |
|---|---|
Molecular Weight |
269.79 g/mol |
IUPAC Name |
1-(4-isothiocyanatophenyl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)13-10-16;/h2-5H,6-9H2,1H3;1H |
InChI Key |
BUOIXODWKXUEBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N=C=S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
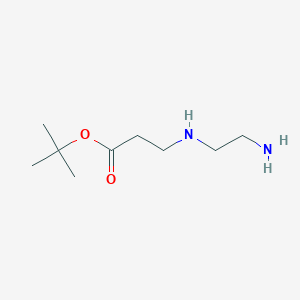
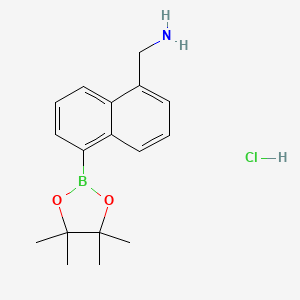



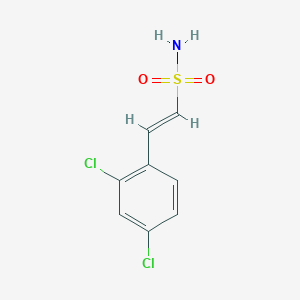
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)

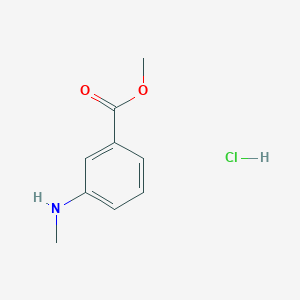
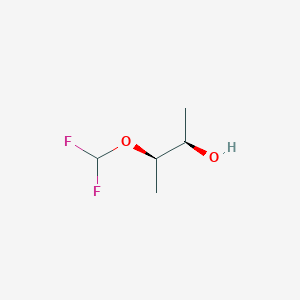


![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
